Peroxisomicine a1

Selective cytotoxicity CT50 Hepatoma

Peroxisomicine A1 (PA1, also designated Toxin T-514) is a dimeric hydroxyanthracenone (C₃₀H₂₆O₈, MW 514.5 g/mol) isolated from plants of the genus Karwinskia (Rhamnaceae). The compound was initially characterized among four anthracenone toxins (T-496, T-514, T-516, T-544) from Karwinskia humboldtiana seeds and was subsequently renamed peroxisomicine A1 for its capacity to produce selective, irreversible damage to peroxisomes.

Molecular Formula C30H26O8
Molecular Weight 514.5 g/mol
CAS No. 110270-61-6
Cat. No. B034943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeroxisomicine a1
CAS110270-61-6
SynonymsKarwinskia toxin T-514
Peroxisomicine a1
T-514
toxin 514, Karwinskia
Molecular FormulaC30H26O8
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O
InChIInChI=1S/C30H26O8/c1-29(37)9-14-8-13-6-7-16(26(34)22(13)27(35)21(14)19(32)11-29)23-15-4-3-5-18(31)24(15)28(36)25-17(23)10-30(2,38)12-20(25)33/h3-8,31,34-38H,9-12H2,1-2H3/t29-,30-/m0/s1
InChIKeyFBPZAGOTWAVQJH-KYJUHHDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peroxisomicine A1 (CAS 110270-61-6) – Compound Overview for Preclinical Oncology & Toxicology Procurement


Peroxisomicine A1 (PA1, also designated Toxin T-514) is a dimeric hydroxyanthracenone (C₃₀H₂₆O₈, MW 514.5 g/mol) isolated from plants of the genus Karwinskia (Rhamnaceae) [1]. The compound was initially characterized among four anthracenone toxins (T-496, T-514, T-516, T-544) from Karwinskia humboldtiana seeds and was subsequently renamed peroxisomicine A1 for its capacity to produce selective, irreversible damage to peroxisomes [2]. PA1 has been patented as an antineoplastic agent (European Patent 0467407; US 5,578,646) and is currently under preclinical investigation [3]. Its defining biological signature is a pronounced in vitro selectivity for neoplastic cells derived from liver, lung, and colon tissues over their normal counterparts, a property that is exquisitely sensitive to stereochemistry and metabolic transformation [1][2].

Why Peroxisomicine A1 Cannot Be Replaced by Structurally Related Karwinskia Anthracenones


The Karwinskia genus produces multiple dimeric anthracenones that share a common hydroxyanthracenone scaffold, yet differ profoundly in stereochemistry and biological selectivity [1]. Peroxisomicine A2 (PA2), the most abundant isomer isolated from K. parvifolia fruits, is an epimer of PA1 at the C-3 position (P,3R,3′S vs. P,3S,3′S for PA1) and does NOT exhibit selective toxicity toward tumor cell lines [1]. Among four peroxisomicine stereoisomers evaluated, only PA1 and PA3 (epimers at C-3′) retained selective cytotoxicity against malignant Chang and HepG2 liver cells . Furthermore, even authentic PA1 loses its selective tumor cell toxicity upon hepatic metabolism: the microsomal metabolites M1 and M2 were cytotoxic to Chang liver and HepG2 cells but completely lacked the differential tumor-versus-normal selectivity of the parent compound [2]. These findings demonstrate that both stereochemical identity and metabolic integrity are indispensable for PA1's defining biological property, making any substitution by a structurally related analog or impure batch scientifically unsound without explicit re-verification of the selectivity window.

Peroxisomicine A1 – Quantitative Differentiation Evidence for Scientific Selection


Tumor-Selective Cytotoxicity Window: PA1 vs. Benign Cell Baselines

In a head-to-head in vitro panel comparing malignant and benign human cell lines after 72-hour exposure, PA1 (T-514) produced CT50 values below 10 µg/mL for hepatoma cells and colon adenocarcinoma, below 20 µg/mL for lung adenocarcinoma, undifferentiated bronchogenic cancer, and small cell carcinoma, while all benign cell lines tested exhibited CT50 values exceeding 113 µg/mL [1]. This corresponds to a minimum selectivity index of >11.3-fold for hepatic and colonic tumor types and >5.65-fold for pulmonary tumor types. The same study directly compared PA1's selective toxicity profile with several established anticancer agents: 5-fluorouracil and mitomycin showed comparable selectivity for colon adenocarcinoma, while epidoxorubicin showed comparable selectivity for undifferentiated bronchogenic cancer, but only PA1 demonstrated this selectivity across all three tissue origins (liver, colon, lung) simultaneously [1].

Selective cytotoxicity CT50 Hepatoma Colon adenocarcinoma Lung carcinoma Normal cell lines

Topoisomerase II Catalytic Inhibition Without DNA Cleavage: PA1 vs. Etoposide

DNA relaxation and decatenation assays demonstrated that PA1 inhibits human topoisomerase II catalytic activity (no effect on topoisomerase I) but, critically, does NOT stimulate DNA cleavage [1]. This mechanistically distinguishes PA1 from conventional topoisomerase II poisons such as etoposide, which exert cytotoxicity through stabilization of the covalent topoisomerase II–DNA cleavage complex [1]. The functional significance of this mechanistic distinction is reinforced by cytotoxicity data in paired HL-60 (topoisomerase II-proficient) and HL-60/MX2 (reduced topoisomerase II activity, mitoxantrone-resistant) human leukemia lines: cell cycle perturbation and apoptosis induction were more pronounced in the sensitive HL-60 line, consistent with topoisomerase II being a target [1]. Furthermore, the radical metabolite T-510R was 3–4 times less toxic than parent PA1 in both sensitive and resistant lines, establishing that structural integrity of the parent dimeric anthracenone is required for full topoisomerase II inhibitory potency [1].

Topoisomerase II Catalytic inhibitor DNA cleavage Etoposide Apoptosis HL-60 leukemia

Stereochemistry Determines Selective Toxicity: PA1 vs. PA2 (Most Abundant Isomer)

The absolute configuration of PA1 was established as P,3S,3′S, while its epimer peroxisomicine A2 (PA2)—the most abundant isomer isolated from K. parvifolia fruits—is P,3R,3′S, differing solely in the configuration at C-3 [1]. Despite their near-identical structures, PA2 does NOT display the selective toxicity toward tumor cell lines that characterizes PA1 [1]. In an independent study evaluating four peroxisomicine stereoisomers (PA1, PA2, PA3, PA4) against Chang and HepG2 liver cell lines, all four were cytotoxic, but only PA1 and PA3 (epimers at C-3′) retained selective toxicity . This demonstrates that the C-3 stereochemistry is a binary switch for the tumor-selectivity phenotype: the S configuration at C-3 (PA1, PA3) is permissive for selectivity, while the R configuration (PA2, PA4) abolishes it.

Stereochemistry Epimer Peroxisomicine A2 Selective toxicity Absolute configuration Karwinskia parvifolia

In Vivo Tumor-Selective Necrosis Without Target Organ Damage in a Murine Model

In a murine model using C57BL-6 mice implanted with TC-1 tumor cells in the hind limb, PA1 administered at four doses of 1 mg/kg each produced frank necrosis of the implanted TC-1 cells, confirmed by both light and electron microscopy (ruptured plasmalemma, cytoplasmic loss, swollen mitochondria, pyknotic nuclei with nuclear envelope rupture) [1]. Critically, the three known target organs of PA1 toxicity—liver, kidney, and lung—showed no histological lesions at this dosing regimen [1]. The untreated control and vehicle-control groups showed intact, undamaged tumor cells [1]. This was the first demonstration that PA1 can exert a selective toxic effect on tumor cells in vivo without concurrently damaging its canonical target organs, establishing a therapeutic window that is absent at higher toxic doses (2LD50), where extensive apoptosis in liver, kidney, and lung is observed [1][2].

In vivo selectivity Tumor necrosis TC-1 cells Target organ sparing Murine model C57BL-6 mice

Hepatic Metabolism Abolishes Selective Cytotoxicity: PA1 vs. Its Own Metabolites

PA1 (25 µM) was incubated with rat and monkey liver microsomes (12.5–250 µg protein/mL) and primary cultured hepatocytes (1 × 10⁶ cells/mL) over time courses up to 24 hours, yielding two metabolites (M1, M2) in rat microsomes and one (M1) in monkey microsomes [1]. M1 was isolated and identified as a mixture of two isomers with UV spectra and retention times closely resembling parent PA1 [1]. When the cytotoxicity of these metabolites was evaluated in Chang liver (benign) and HepG2 (hepatoma) cells, they did NOT show the selective cytotoxic effect on tumor cells that defines the parent compound [1]. This represents a direct intra-compound comparison where metabolic transformation eliminates the very property—differential tumor cell killing—that constitutes PA1's primary research and procurement value.

Metabolic inactivation Microsomal metabolism Selectivity loss Hepatocytes Chang liver HepG2

Catalase Inhibition Potency: PA1 vs. Structurally Related Anthracenones

PA1 produced non-competitive inhibition of bovine, dog, and mouse liver catalase with respect to H₂O₂, decreasing Vmax without affecting Km in all three species [1]. Among the panel of dimeric anthracenones tested, PA1 and PA2 caused the highest degree of catalase inhibition, with IC50 values of 3.34 µM and 3.64 µM respectively [1]. While PA1 and PA2 are nearly equipotent in this isolated enzymatic assay, the broader structure-activity relationship across all tested anthracenones demonstrated a clear relationship between chemical structure and inhibitory potency [1]. Importantly, the catalase IC50 values alone do not predict selective cytotoxicity: PA2 has comparable catalase inhibitory activity to PA1 yet lacks tumor cell selectivity, confirming that catalase inhibition is not the sole determinant of PA1's differential biological profile.

Catalase inhibition IC50 Peroxisome Non-competitive inhibition Structure-activity relationship Liver catalase

Peroxisomicine A1 – Evidence-Backed Scenarios for Research Procurement and Experimental Application


Stereochemistry-Dependent Selective Cytotoxicity Screening in Hepatic and Colon Cancer Panels

Procure PA1 of verified stereochemical purity (≥95% P,3S,3′S isomer; ≤5% combined isoperoxisomicine A1 and other isomers [1]) for in vitro cytotoxicity screening against hepatoma (HepG2, Huh7), colon adenocarcinoma (HT-29, HCT116), and lung carcinoma (A549, NCI-H460) cell lines, with matched non-malignant counterparts (Chang liver, CCD-18Co, BEAS-2B) as selectivity controls. The expected outcome is a CT50 differential of >11-fold for liver and colon lines and >5-fold for lung lines versus benign cells [2]. PA2 should be run in parallel as a negative control for selectivity, confirming that the C-3 epimer lacks differential activity [3]. This application stems directly from the quantitative selectivity evidence in Section 3, Evidence Items 1 and 3.

Topoisomerase II Catalytic Inhibitor Mechanistic Studies with Etoposide as Comparator

Use PA1 in DNA relaxation and decatenation assays to distinguish catalytic topoisomerase II inhibitors (no DNA cleavage) from topoisomerase II poisons such as etoposide (cleavage complex stabilization). Include the radical metabolite T-510R as an internal potency control (expect 3–4× reduced cytotoxicity in HL-60 and HL-60/MX2 lines) [1]. PARP cleavage and sub-G1 flow cytometry endpoints can be used to quantify apoptosis induction, with the HL-60/MX2 line (reduced topoisomerase II activity) serving as a target-engagement control [1]. This application directly follows from Evidence Item 2 in Section 3.

In Vivo Tumor Xenograft Efficacy with Target Organ Histopathology Monitoring

Design murine xenograft studies (e.g., C57BL-6 mice with TC-1 or other syngeneic tumor implants) using PA1 at sub-toxic doses (≤4 × 1 mg/kg) to evaluate tumor-selective necrosis while monitoring liver, kidney, and lung by histopathology and TUNEL staining for apoptotic damage [1][2]. The key efficacy readout is the presence of tumor cell necrosis (plasma membrane rupture, pyknotic nuclei, mitochondrial swelling by electron microscopy) in the absence of target organ lesions [1]. This application is grounded in Evidence Item 4 and the metabolic inactivation finding in Evidence Item 5, which together define the conditions under which in vivo selectivity is observed.

Analytical Method Development and Batch Quality Control Using RP-HPLC-DAD

Implement a validated RP-HPLC-DAD method for the separation and quantification of PA1, PA3, isoperoxisomicine A1, and isoperoxisomicine A2 in purified PA1 batches [1][2]. Typical impurity profiles show 3–5% combined isoperoxisomicine content in laboratory-purified PA1 [1], and the spectrophotometric PLS-1 method achieves 97–103% recovery for simultaneous quantification of PA1 and isoPA1 in the 252–340 nm spectral region [2]. This quality control framework is essential for ensuring that purchased PA1 meets the stereochemical purity requirements identified in Evidence Items 3 and 6.

Quote Request

Request a Quote for Peroxisomicine a1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.